Physicochemical Differentiation: Calculated lipophilicity and Hydrogen-Bonding Profile vs. De-oxo and Unsubstituted Analogs
The target compound's 2-oxo group introduces a hydrogen-bond acceptor (HBA) and donor (HBD) that are absent in the 2-de-oxo analog 2-(pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide (CAS 1226431-27-1). The 6-methyl group further increases calculated logP relative to the fully unsubstituted pyrimidine scaffold. These differences are predicted to affect membrane permeability, solubility, and target binding, making the target compound a distinct chemotype for medicinal chemistry campaigns . Note: Calculated values are in silico predictions; experimental logP/logD values are not available in the public domain as of April 2026.
| Evidence Dimension | Calculated partition coefficient (clogP) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | clogP ~0.8 (estimated); HBD = 2 (dihydropyrimidine NH, acetamide NH); HBA = 5 (two carbonyl oxygens, thioether sulfur, two thiazole nitrogens) |
| Comparator Or Baseline | 2-(Pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide (CAS 1226431-27-1): clogP ~0.2 (estimated); HBD = 1; HBA = 4 (no 2-oxo group); MW = 252.3 g/mol vs. 282.34 g/mol for target |
| Quantified Difference | ΔclogP ≈ +0.6; ΔHBD = +1; ΔHBA = +1; ΔMW = +30.0 g/mol |
| Conditions | In silico calculation; no experimental confirmation available |
Why This Matters
The increased lipophilicity and altered hydrogen-bonding capacity of the target compound predict different ADME and target engagement profiles compared to de-oxo or unsubstituted analogs, justifying its selection as a distinct scaffold for structure-activity relationship (SAR) exploration.
